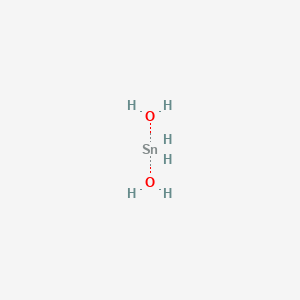

λ2-stannane;dihydrate

Description

λ²-Stannane dihydrate (dichloro-λ²-stannane dihydrate, SnCl₂·2H₂O) is an organometallic tin compound characterized by a divalent tin center coordinated with two chloride ligands and two water molecules. It is widely employed in synthesis reactions, particularly in hydrochlorination and coupling processes. For instance, it reacts with hydrogen chloride in diethyl ether at 20°C for 30 hours to facilitate tin-mediated transformations . Additionally, it is utilized in multi-step syntheses involving oxalyl dichloride and dimethylformamide (DMF), demonstrating its versatility in forming complex organic intermediates . The dihydrate form enhances stability during storage and reaction conditions, preventing rapid oxidation or hydrolysis of the tin center.

Properties

IUPAC Name |

λ2-stannane;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H2O.Sn.2H/h2*1H2;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMDWUVVNXBFQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[SnH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

O.O.[SnH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6O2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

λ2-stannane;dihydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are tailored to the specific functional groups present in the compound. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

λ2-stannane;dihydrate has a wide range of scientific research applications. In chemistry, it is used to study reaction mechanisms and the effects of different reagents on its structure. In biology, it is investigated for its effects on cell function and signal transduction pathways. In medicine, this compound is explored for its potential therapeutic applications, including its effects on various biological targets. Industrially, it may be used in the development of new materials or as a reagent in chemical processes .

Mechanism of Action

The mechanism of action of λ2-stannane;dihydrate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can lead to changes in cell function and signal transduction. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Dihydrate Compounds

Structural and Physicochemical Properties

Key Observations:

- Crystal Morphology: DHA-S dihydrate exhibits hollow needle crystals with a higher surface area (21.37 m²/g) compared to non-hollow forms, enabling faster dissolution rates . In contrast, λ²-stannane dihydrate’s morphology is less documented, though its reactivity suggests a compact structure.

- Thermal Stability : Nickel(II) acetylacetonate dihydrate decomposes at 240°C, whereas λ²-stannane dihydrate is typically used below 100°C to avoid dehydration .

- Application-Specific Behavior : Dihydrate phosphogypsum undergoes phase transitions to hemihydrates (α/β-CaSO₄·0.5H₂O) at elevated temperatures, critical for cementitious materials . λ²-Stannane dihydrate, however, is valued for its redox activity in tin-based reagents.

Stability and Environmental Considerations

- Hydration Dynamics : DHA-S dihydrate and phosphogypsum dihydrate are prone to phase changes under humidity or heat, necessitating controlled storage . λ²-stannane dihydrate requires anhydrous solvents (e.g., diethyl ether) to prevent hydrolysis during reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.